molecular formula C19H26N2O7 B2793959 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid CAS No. 83714-72-1

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid

Cat. No.: B2793959
CAS No.: 83714-72-1
M. Wt: 394.424
InChI Key: YSCWETYWYFVXPJ-AWEZNQCLSA-N
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Description

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the coupling of the protected amino acid with a phenylacetic acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural complexity.

    Industry: The compound is used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The Boc protecting group plays a crucial role in stabilizing the compound and preventing premature reactions during its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxyacetic acid
  • (S)-3-((tert-butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid

Uniqueness

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a Boc protecting group. This combination allows for versatile chemical modifications and applications in various fields. The compound’s ability to undergo multiple types of reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(8-9-15(20)22)17(25)27-11-13-6-4-12(5-7-13)10-16(23)24/h4-7,14H,8-11H2,1-3H3,(H2,20,22)(H,21,26)(H,23,24)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCWETYWYFVXPJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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